N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a cyclohexene-linked ethyl group and a furan-3-yl ethyl moiety. Oxalamides are a class of compounds widely studied for their biological and industrial applications, particularly as flavor enhancers targeting umami taste receptors (hTAS1R1/hTAS1R3) .
Notably, oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) have been commercialized as savory flavor enhancers, suggesting that the target compound may share similar functional properties .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-9-6-13-4-2-1-3-5-13)16(20)18-10-7-14-8-11-21-12-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGMIRXJSVVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to form cyclohexene.
Formation of the furan moiety: Furan can be synthesized from furfural, which is obtained from agricultural byproducts like corncobs. Furfural undergoes decarbonylation to form furan.
Coupling of the moieties: The cyclohexene and furan moieties are then coupled through an oxalamide linkage. This involves the reaction of cyclohexene-1-ethylamine with furan-3-ethylamine in the presence of oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyclohexene moiety can be reduced to form cyclohexane derivatives.
Substitution: Both the cyclohexene and furan rings can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Observations:
16.101 enhance binding to umami receptors, whereas the target compound’s cyclohexene and furan groups may alter receptor affinity or metabolic pathways .
16.101 exhibit resistance to amide hydrolysis in rat hepatocytes, suggesting that the target compound may also demonstrate similar metabolic stability .
Toxicological Profiles: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, providing a high margin of safety (>33 million) for flavoring applications . 16.101 share this safety profile due to analogous metabolic pathways .
Regulatory and Industrial Relevance
- 16.101 have regulatory approval (FEMA, EFSA) as flavoring agents, highlighting the commercial viability of oxalamides .
- The target compound’s furan moiety may align with trends in "clean label" flavorants, as furan derivatives are naturally occurring in foods (e.g., roasted coffee). However, furan toxicity concerns (e.g., genotoxicity) necessitate rigorous safety assessments .
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.36 g/mol. The compound features a cyclohexene ring and a furan moiety, which are known to contribute to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 1706220-69-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the furan and cyclohexene components suggests potential interactions with biological pathways involved in inflammation, cancer, and microbial resistance.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with receptor sites, influencing signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating a potential antimicrobial role.
Case Studies
- Anticancer Activity : A study on oxalamide derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The presence of furan rings in similar compounds has been linked to enhanced anticancer activity due to their ability to interact with DNA and inhibit tumor growth.
- Anti-inflammatory Effects : Compounds containing cyclohexene moieties have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, suggesting that this compound could have similar effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
Key Steps:
- Formation of Cyclohexene : This can be achieved through hydrogenation or cyclization reactions.
- Synthesis of Furan Derivatives : Often involves cyclization from suitable precursors.
- Oxalamide Formation : The final step includes coupling the intermediates using oxalyl chloride or similar reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
